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Cat. No.: B549190 Get Quote

Icatibant Clinical Trials: Technical Support
Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the use of rescue medication in Icatibant
clinical trials for Hereditary Angioedema (HAE).

Frequently Asked Questions (FAQs)
Q1: What is the typical requirement for rescue medication when using Icatibant to treat acute

HAE attacks?

A1: Clinical trial data indicates that a single 30 mg subcutaneous injection of Icatibant is
sufficient to treat the majority of HAE attacks. In the pivotal FAST-3 trial, no patients treated

with Icatibant required rescue medication before experiencing symptom relief.[1][2] However,

in real-world settings and open-label extension studies, a small percentage of attacks may

necessitate the use of rescue medication.

Q2: Under what circumstances might a patient require rescue medication after Icatibant
administration?

A2: Rescue medication may be considered if a patient has an inadequate response to the initial

Icatibant injection or if symptoms recur.[3] Clinical trial protocols allowed for additional doses of
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Icatibant or the use of other rescue medications if symptoms worsened or did not improve

within a specified timeframe, typically at least 6 hours after the initial dose.[3]

Q3: What types of rescue medications have been used in Icatibant clinical trials?

A3: The specific types of rescue medication are not always detailed in publications, but they

have included additional doses of Icatibant, C1-inhibitor (C1-INH) concentrate, analgesics, and

anti-emetics.

Q4: Does the need for rescue medication differ based on the location of the HAE attack (e.g.,

cutaneous, abdominal, laryngeal)?

A4: The available data suggests that the efficacy of Icatibant is similar across different attack

locations, including laryngeal attacks.[3] The Icatibant Outcome Survey, which looked at real-

world use for laryngeal attacks, reported that rescue or concomitant medication was used in

9.0% of cases.

Troubleshooting Guide: Scenarios for Considering
Rescue Medication
This guide addresses potential issues researchers might encounter during experiments

involving Icatibant and the need for rescue medication.
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Scenario Possible Cause Recommended Action

Lack of Symptom Improvement

After Initial Icatibant Dose

Inadequate response to initial

treatment.

Per clinical trial protocols, a

second 30 mg dose of

Icatibant may be administered

after a minimum of 6 hours if

the initial response is

inadequate. A maximum of

three doses can be given

within a 24-hour period.[3]

Recurrence of HAE Symptoms
Waning effect of the initial

Icatibant dose.

If symptoms recur after initial

improvement, an additional 30

mg dose of Icatibant can be

administered, adhering to the

6-hour minimum interval

between doses.[3]

Severe Laryngeal Attack
Life-threatening nature of the

attack.

In cases of severe laryngeal

HAE attacks, while Icatibant is

a first-line treatment,

immediate medical attention is

crucial. Clinical judgment

should be used to determine if

additional interventions, such

as C1-INH concentrate, are

necessary.

Patient Has a History of

Requiring Multiple Doses

Individual patient variability in

response.

For patients with a known

history of requiring more than

one dose of Icatibant, close

monitoring after the initial

injection is recommended to

allow for timely administration

of a subsequent dose if

needed.
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Data on Rescue Medication in Icatibant Clinical
Trials
The following table summarizes the quantitative data on the use of rescue medication in key

Icatibant clinical trials.
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Clinical Trial Icatibant Group Comparator Group Notes

FAST-1
3 patients required

rescue medication.

13 patients (placebo)

required rescue

medication.

The early use of

rescue medication in

the placebo group

may have impacted

the statistical

significance of the

primary endpoint.

FAST-1 (Open-Label

Extension)

Rescue medication

was required in 5.3%

of 340 attacks.[4]

N/A

88.2% of attacks were

resolved with a single

Icatibant injection.[4]

FAST-2

5 patients required

rescue medication

within 48 hours.

11 patients

(tranexamic acid)

required rescue

medication within 48

hours.

Within the first 12

hours, 0 Icatibant-

treated patients

required rescue

medication compared

to 5 in the tranexamic

acid group.

FAST-2 (Open-Label

Extension)

89.8% of 374 attacks

were resolved with a

single Icatibant

injection.[5][6]

N/A
Data from 54 patients.

[5][6]

FAST-3

No patients required

rescue medication

before symptom relief.

[1][2]

40% of patients

(placebo) used rescue

medications.[7]

This was a

randomized, double-

blind, placebo-

controlled trial.[1]

Icatibant Outcome

Survey (Laryngeal

Attacks)

Rescue or

concomitant

medication was used

for 9.0% of 67 attacks.

N/A
This was a real-world

observational study.
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Pediatric Trial

(NCT01386658)

No patients required

rescue medications

within 48 hours of

administration.

N/A

The study involved 32

children and

adolescents.

Experimental Protocols
Below are summarized methodologies for the key Icatibant clinical trials.

FAST-3 (For Angioedema Subcutaneous Treatment) Trial (NCT00912093)[1][8][9]

Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: Adults with a diagnosis of HAE Type I or II experiencing an acute attack.

Inclusion Criteria: Patients with moderate to very severe cutaneous or abdominal symptoms,

or mild to moderate laryngeal symptoms. Treatment was to be initiated within 6 hours of the

attack becoming at least of mild (laryngeal) or moderate (non-laryngeal) severity.[8]

Exclusion Criteria: Included diagnosis of other forms of angioedema, prior treatment with

Icatibant, and recent use of pain medication or C1-INH products.[8]

Intervention: Patients were randomized to receive a single subcutaneous injection of either

Icatibant 30 mg or a placebo.[8]

Rescue Medication: The protocol allowed for the use of rescue medication if the initial

treatment was not effective. However, in the Icatibant group, no subjects required rescue

medication before achieving symptom relief.[1]

Endpoints: The primary endpoint was the time to 50% or more reduction in symptom

severity. Secondary endpoints included time to onset of primary symptom relief and time to

almost complete symptom relief.[1]

FAST-1 (NCT00097695) and FAST-2 (NCT00500656) Trials[10][11]

Study Design: Both were Phase III, randomized, double-blind, controlled trials. FAST-1 was

placebo-controlled, while FAST-2 used oral tranexamic acid as the comparator.[10][11]
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Patient Population: Adults with HAE Type I or II experiencing acute cutaneous or abdominal

attacks.

Intervention: In both trials, the treatment group received a 30 mg subcutaneous injection of

Icatibant.[10][11]

Rescue Medication: The protocols for both trials permitted the use of rescue medication. In

FAST-1, significantly fewer patients in the Icatibant group required rescue medication

compared to the placebo group. In FAST-2, the need for rescue medication was also lower in

the Icatibant group compared to the tranexamic acid group.
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Caption: Mechanism of action of Icatibant in Hereditary Angioedema.
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Caption: Generalized workflow for an Icatibant clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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